6-bromo-2-chloro-9H-pyrido[2,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-chloro-9H-pyrido[2,3-b]indole typically involves the bromination and chlorination of pyrido[2,3-b]indole. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitutions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully monitored to prevent overreaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precision and consistency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states and functionalized derivatives .
Scientific Research Applications
6-Bromo-2-chloro-9H-pyrido[2,3-b]indole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which 6-bromo-2-chloro-9H-pyrido[2,3-b]indole exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: Another indole derivative with a bromine substitution.
2-Chloroindole: An indole derivative with a chlorine substitution.
9H-Pyrido[2,3-b]indole: The parent compound without the bromine and chlorine substitutions.
Uniqueness
6-Bromo-2-chloro-9H-pyrido[2,3-b]indole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Properties
Molecular Formula |
C11H6BrClN2 |
---|---|
Molecular Weight |
281.53 g/mol |
IUPAC Name |
6-bromo-2-chloro-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C11H6BrClN2/c12-6-1-3-9-8(5-6)7-2-4-10(13)15-11(7)14-9/h1-5H,(H,14,15) |
InChI Key |
HIDFQZLVVMNZET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)N=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.